molecular formula C8H8N2O3S B12088763 2-Methyl-1,3-benzoxazole-5-sulfonamide CAS No. 1094671-85-8

2-Methyl-1,3-benzoxazole-5-sulfonamide

Cat. No.: B12088763
CAS No.: 1094671-85-8
M. Wt: 212.23 g/mol
InChI Key: VEGVHOUQXJXQRP-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzoxazole-5-sulfonamide is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-benzoxazole-5-sulfonamide typically involves the condensation of 2-aminophenol with an appropriate sulfonamide derivative. One common method includes the use of 2-aminophenol and a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as metal catalysts or nanocatalysts may also be employed to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1,3-benzoxazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as DNA topoisomerases or protein kinases, thereby interfering with cellular processes like DNA replication and protein phosphorylation. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzoxazole
  • Benzoxazole-5-sulfonamide
  • 2-Methyl-4,5-benzoxazole

Uniqueness

2-Methyl-1,3-benzoxazole-5-sulfonamide stands out due to its unique combination of the benzoxazole core with a sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1094671-85-8

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

2-methyl-1,3-benzoxazole-5-sulfonamide

InChI

InChI=1S/C8H8N2O3S/c1-5-10-7-4-6(14(9,11)12)2-3-8(7)13-5/h2-4H,1H3,(H2,9,11,12)

InChI Key

VEGVHOUQXJXQRP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)N

Origin of Product

United States

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